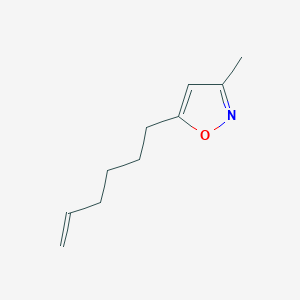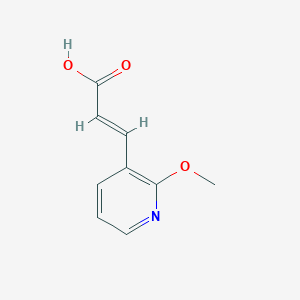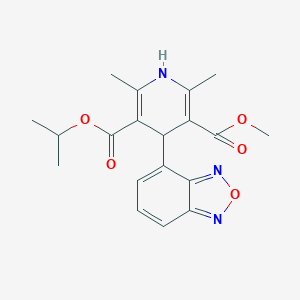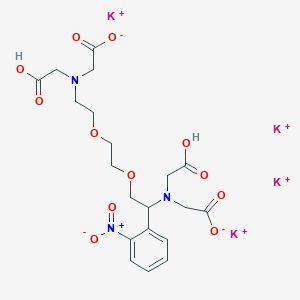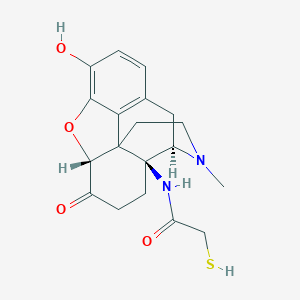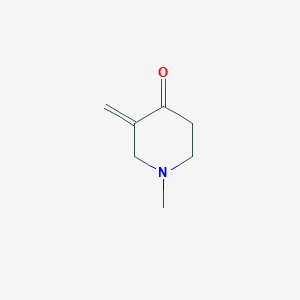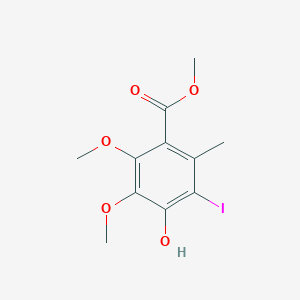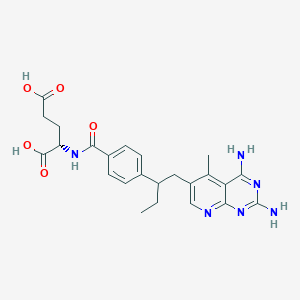
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid, also known as DAPTA, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPTA is a synthetic peptide that is derived from the natural protein, C-C chemokine receptor type 5 (CCR5), which is found on the surface of certain immune cells.
Mecanismo De Acción
The mechanism of action of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid involves its binding to the CCR5 receptor, which is a G protein-coupled receptor (GPCR) that is expressed on the surface of certain immune cells. N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid binds to the extracellular domain of the CCR5 receptor and inhibits the binding of HIV-1 to the receptor, thereby preventing viral entry into host cells. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to induce the internalization and degradation of the CCR5 receptor, leading to a decrease in the number of CCR5 receptors on the surface of immune cells.
Efectos Bioquímicos Y Fisiológicos
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to have various biochemical and physiological effects, including the inhibition of HIV-1 entry into host cells, the induction of CCR5 internalization and degradation, and the modulation of immune cell migration and activation. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to have a low toxicity profile and a long half-life in vivo, making it a promising candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid in lab experiments is its specificity for the CCR5 receptor, which allows for targeted inhibition of HIV-1 entry into host cells. In addition, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has a long half-life in vivo, which allows for sustained inhibition of the CCR5 receptor. However, one of the limitations of using N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid in lab experiments is its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for the research and development of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid, including the optimization of its synthesis and purification methods, the investigation of its potential applications in other fields, such as autoimmune diseases and inflammation, and the development of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid-based therapeutics for the treatment of HIV/AIDS and cancer. In addition, further studies are needed to elucidate the molecular mechanisms underlying the binding of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid to the CCR5 receptor and its downstream effects on immune cell function. Overall, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has great potential for the development of novel therapeutics and the advancement of scientific research in various fields.
Métodos De Síntesis
The synthesis of N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid involves the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the preparation of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are coupled using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), to form peptide bonds. The final product is then cleaved from the solid support and purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Aplicaciones Científicas De Investigación
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been extensively studied for its potential applications in various fields, including HIV/AIDS research, cancer therapy, and immunology. In HIV/AIDS research, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been shown to inhibit the entry of HIV-1 into host cells by binding to the CCR5 receptor, which is a co-receptor for HIV-1. N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has also been investigated as a potential therapeutic agent for the treatment of various cancers, including breast cancer and prostate cancer. In immunology, N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid has been used to study the role of CCR5 in immune cell migration and activation.
Propiedades
Número CAS |
139504-90-8 |
|---|---|
Nombre del producto |
N-(4-(1-((2,4-Diamino-5-methylpyrido(2,3-d)pyrimidin-6-yl)methyl)propyl)benzoyl)-L-glutamic acid |
Fórmula molecular |
C24H28N6O5 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[1-(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H28N6O5/c1-3-13(10-16-11-27-21-19(12(16)2)20(25)29-24(26)30-21)14-4-6-15(7-5-14)22(33)28-17(23(34)35)8-9-18(31)32/h4-7,11,13,17H,3,8-10H2,1-2H3,(H,28,33)(H,31,32)(H,34,35)(H4,25,26,27,29,30)/t13?,17-/m0/s1 |
Clave InChI |
NTDTUJSFGRIWAK-RUINGEJQSA-N |
SMILES isomérico |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
CCC(CC1=CN=C2C(=C1C)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
10-EMDDA 10-ethyl-5-methyl-5,10-dideazaaminopterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



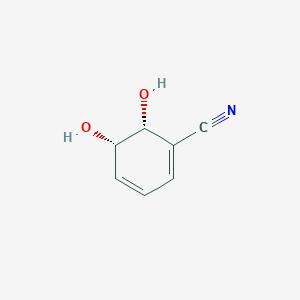
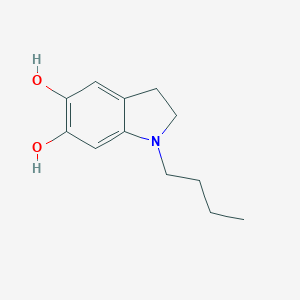
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
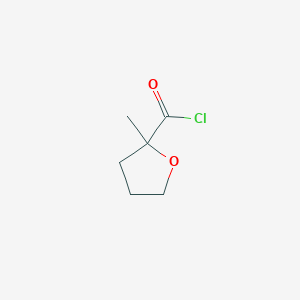
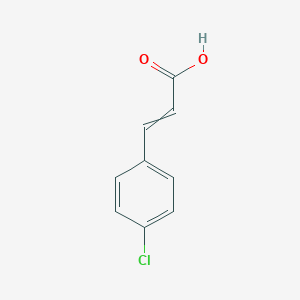
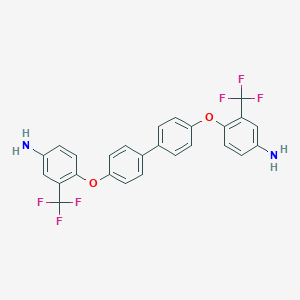
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
